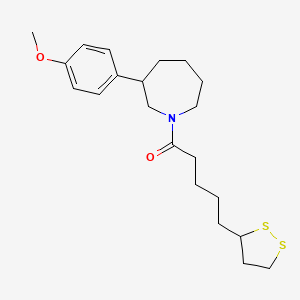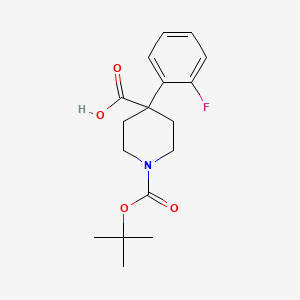
1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid, also known as Boc-4-(2-F)Pip-OH, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine carboxylic acids and is known for its diverse applications in the field of medicinal chemistry. In
Aplicaciones Científicas De Investigación
Antineoplastic Agents
Researchers have been investigating a series of compounds similar to 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid for their potential as antineoplastic (anticancer) drug candidates. These compounds have shown exceptional cytotoxic properties, often more potent than contemporary anticancer drugs, with key features including tumor-selective toxicity and the ability to modulate multi-drug resistance. Their modes of action involve apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. They also display antimalarial and antimycobacterial properties and are well tolerated in mice during short term toxicity studies (Hossain et al., 2020).
Biocatalyst Inhibition
Carboxylic acids, a group to which 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid belongs, are explored for their role as inhibitors of microbial biocatalysts. These compounds, while attractive for their biorenewable chemical potential, become inhibitory to engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yield and titer. Understanding the impact of carboxylic acids on microbial cells could inform metabolic engineering strategies to enhance microbial robustness and industrial performance (Jarboe et al., 2013).
Environmental and Toxicological Studies
Environmental and toxicological studies have focused on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), substances related by functional groups to 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid. While these alternatives were introduced to mitigate risks associated with PFCAs and PFSAs, their safety for humans and the environment remains unclear, with significant data gaps in environmental releases, persistence, and exposure (Wang et al., 2013).
Synthetic Routes and Chemical Synthesis
Investigations into the synthetic routes of compounds like vandetanib have highlighted the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a compound closely related to 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid, in facilitating easier, higher-yield, and commercially viable manufacturing processes. Such studies underscore the importance of these compounds in developing efficient industrial production methods for pharmaceuticals (Mi, 2015).
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKZFIHTLSMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

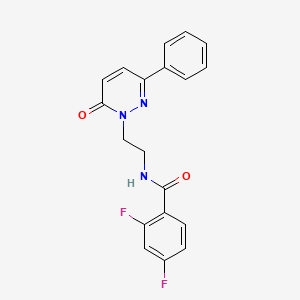
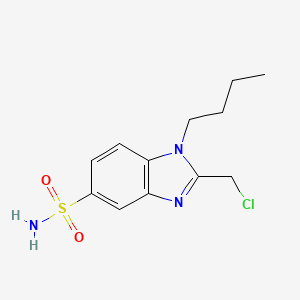
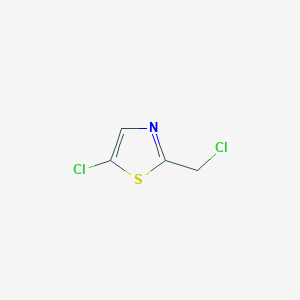
![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)
![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)
![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)
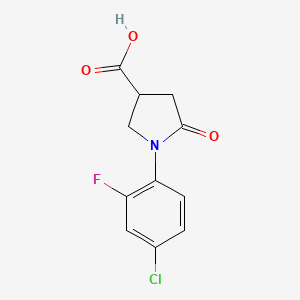
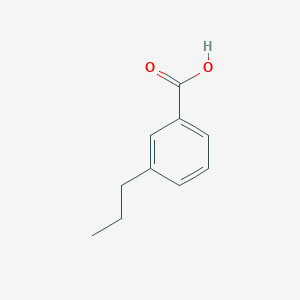
![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)
![Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2530099.png)
